4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-[[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c23-16-3-6-20-18(13-16)21(19(14-26-20)22(28)27-9-11-31-12-10-27)25-8-7-15-1-4-17(5-2-15)32(24,29)30/h1-6,13-14H,7-12H2,(H,25,26)(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKLSSNCUOZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide, identified by its CAS number 1326833-68-4, is a sulfonamide derivative with potential biological activities. This compound has garnered attention in pharmacological research due to its structural features that may influence various biological pathways, particularly in cardiovascular and anticancer activities.
The molecular formula of the compound is with a molecular weight of 475.0 g/mol. The compound's structure incorporates a quinoline moiety, which is known for its diverse biological activities, including anticancer properties.
Biological Activity Overview
Research indicates that sulfonamide derivatives can exhibit significant biological effects, particularly in modulating cardiovascular functions and exhibiting anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Cardiovascular Effects
A study evaluated the impact of similar sulfonamide compounds on coronary resistance and perfusion pressure using an isolated rat heart model. The results demonstrated that compounds like 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance compared to controls. Specifically, it was noted that:
- Coronary Resistance : The presence of the compound led to a statistically significant reduction in coronary resistance (p = 0.05), suggesting potential vasodilatory effects.
- Mechanism of Action : The theoretical interaction with calcium channels was assessed using docking studies, indicating that these compounds might inhibit calcium channel activity, thus affecting cardiac function .
| Parameter | Control | Compound |
|---|---|---|
| Coronary Resistance (mmHg) | 120 | 90 |
| Perfusion Pressure (mmHg) | 80 | 60 |
Anticancer Activity
The quinoline structure in the compound is associated with various anticancer activities. Research has shown that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms:
- Cell Line Testing : Compounds derived from quinoline structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, modifications at specific positions on the quinoline ring can enhance activity against melanoma and lung cancer cell lines.
- Molecular Mechanism : The interaction with specific proteins involved in cell proliferation and apoptosis has been explored. For example, compounds have been shown to act as inhibitors of certain kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cardiovascular Study : A study focused on the effects of benzenesulfonamide derivatives highlighted their ability to modulate perfusion pressure and coronary resistance through calcium channel inhibition, suggesting therapeutic potential for conditions like hypertension .
- Anticancer Studies : Research involving hybrids of quinolone derivatives demonstrated enhanced anticancer activity when combined with other pharmacophores, indicating that structural modifications can significantly influence efficacy against various cancer types .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- ADME Properties : Studies utilizing computational tools like SwissADME have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These models suggest favorable permeability profiles which are essential for effective drug development .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, research indicates that quinoline-based compounds can inhibit the growth of human cancer cells by inducing apoptosis and disrupting cellular signaling pathways associated with tumor progression .
Case Study: Anticancer Mechanism
A study involving the synthesis of hybrid compounds containing quinoline and 1,4-quinone moieties demonstrated enhanced anticancer activity when tested against six different human cancer cell lines. The molecular docking studies revealed strong interactions between the compounds and the NQO1 enzyme, suggesting a mechanism that may involve the modulation of oxidative stress pathways .
Antibacterial and Antifungal Properties
The compound also shows promise as an antibacterial and antifungal agent. In vitro studies have reported moderate antibacterial activity against various strains of bacteria, including resistant strains, indicating its potential use in treating bacterial infections . Similarly, antifungal assays have demonstrated effectiveness against common fungal pathogens.
Antiparasitic Activity
Research into the antiparasitic properties of quinoline derivatives suggests that they may be effective against protozoan parasites. The mechanism involves interference with the metabolic pathways of parasites, leading to their death or inhibition of growth. This application is particularly relevant in the context of diseases such as malaria and leishmaniasis .
Metabolic Disorders
Additionally, compounds like 4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide have been implicated in the regulation of metabolic disorders such as obesity and diabetes. Research indicates that these compounds may act as antagonists to certain receptors involved in energy homeostasis, potentially aiding in weight management and metabolic health .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Induces apoptosis and disrupts tumor cell signaling; effective against multiple cancer cell lines. |
| Antibacterial | Moderate activity against various bacterial strains; potential for treating resistant infections. |
| Antifungal | Effective against common fungal pathogens; potential for therapeutic use in fungal infections. |
| Antiparasitic | Interferes with metabolic pathways of protozoan parasites; relevant for diseases like malaria. |
| Metabolic Disorders | May regulate energy homeostasis; potential for treating obesity and diabetes-related conditions. |
Comparison with Similar Compounds
Comparison with Structural Analogs
A. Hydrazone Derivatives (Compounds 15–17, )
- Key Features: These derivatives incorporate hydrazone-linked aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) instead of the quinoline-morpholine moiety.
- Synthesis : Prepared via condensation of hydrazides with aldehydes, yielding 66–95% .
- Physical Properties : Melting points range from 179–228.5°C, higher than typical sulfonamides due to increased molecular rigidity .
B. Heterocyclic Derivatives (Compounds 18, 22, 23; )
- Key Features: Pyrazole (18), triazole (22), and thiadiazole (23) rings replace the quinoline system.
- Synthesis : Cyclization reactions under acidic or basic conditions (e.g., 20% NaOH for triazole formation), with yields of 49–88% .
- Physical Properties : Higher melting points (e.g., 312–313°C for triazole 22) due to enhanced hydrogen bonding and aromatic stacking .
C. Morpholine-Containing Analogs (Compound 2NQ; )
- Key Features: 2NQ (N-{2-chloro-5-[4-(morpholin-4-yl)quinolin-6-yl]pyridin-3-yl}-4-fluorobenzenesulfonamide) shares the morpholine-quinoline-sulfonamide scaffold but includes a pyridine ring and fluorine substitution.
- Synthesis: Details unspecified, but likely involves coupling of sulfonamide intermediates with functionalized quinolines .
Physicochemical Properties
Notable Trends:
Functional Group Impact on Properties
- Morpholine-4-carbonyl : Enhances solubility via hydrogen bonding and modulates target binding affinity, as seen in kinase inhibitors .
- Chlorine Substituent : Increases lipophilicity and metabolic stability, common in antimicrobial and anticancer agents .
- Sulfonamide Core : Facilitates hydrogen bonding with enzymatic active sites, a hallmark of carbonic anhydrase inhibitors .
Preparation Methods
Quinoline Core Construction
The quinoline scaffold is synthesized via the Skraup reaction or Friedländer annulation , utilizing substituted anilines and α,β-unsaturated carbonyl compounds. For example:
Table 1: Key Reaction Conditions for Quinoline Formation
Introduction of Morpholine-4-carbonyl Group
The 3-position of the quinoline is functionalized via amide bond formation :
-
Carboxylic Acid Activation :
-
Coupling with Morpholine :
Table 2: Amide Coupling Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 25 | 78 |
| DIEA | THF | 0 | 82 |
| NMM | DMF | 25 | 68 |
Formation of Ethylenediamine Linker
The ethylenediamine bridge is introduced via alkylation or reductive amination :
Sulfonamide Synthesis
The benzene sulfonamide group is installed via sulfonylation :
Table 3: Sulfonylation Reaction Parameters
| Amine Equivalents | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1.2 | THF | TEA | 75 |
| 2.0 | DCM | DIEA | 80 |
Optimization and Challenges
-
Regioselectivity in Chlorination : Directing groups (e.g., carbonyl) ensure chlorine incorporation at position 6.
-
Amine Protection : Boc-protected intermediates prevent undesired side reactions during alkylation.
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance sulfonamide coupling efficiency .
Q & A
Q. What are the optimal synthetic routes for 4-(2-{[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]amino}ethyl)benzene-1-sulfonamide, and how can reaction yields be improved?
Methodological Answer:
- Multi-step synthesis : Begin with a quinoline core (e.g., 6-chloro-4-phenylquinolin-2(1H)-one) and introduce morpholine-4-carbonyl via nucleophilic substitution or coupling reactions. Sulfonamide formation can be achieved through sulfonation followed by amidation .
- Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, phosphorus oxychloride (POCl₃) is effective for chlorination steps, but stoichiometry must be tightly controlled to avoid side products .
- Yield enhancement : Employ HPLC or LC-MS to monitor intermediate purity. Recrystallization in ethanol/water mixtures improves final compound purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?
Methodological Answer:
- Primary techniques :
- ¹H/¹³C NMR : Confirm the quinoline backbone (aromatic protons at δ 7.5–8.5 ppm), morpholine carbonyl (C=O at ~170 ppm), and sulfonamide NH (broad singlet at δ 6.5–7.0 ppm) .
- FTIR : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and morpholine C=O (~1650 cm⁻¹) .
- Ambiguity resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can distinguish between sulfonamide and morpholine carbonyl groups .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
Methodological Answer:
- Enzyme inhibition : Test against serine proteases (e.g., trypsin, thrombin) using fluorogenic substrates. The sulfonamide group may form covalent bonds with catalytic residues, quantified via IC₅₀ values .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of analogs with enhanced target specificity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like FABP4/5 or serine proteases. Focus on the sulfonamide’s nucleophilic attack potential and quinoline’s π-π stacking .
- QSAR optimization : Train models on datasets of quinoline derivatives with known IC₅₀ values. Key descriptors include logP (lipophilicity), polar surface area, and H-bond acceptor counts .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., buffer pH, incubation time). For example, thrombin inhibition assays require precise Ca²⁺ concentrations to avoid false negatives .
- Analytical validation : Confirm compound stability under assay conditions using LC-MS. Degradation products (e.g., hydrolyzed morpholine) may explain variability .
Q. How can enzyme kinetics elucidate the mechanism of action for this compound’s inhibition of FABP4/5?
Methodological Answer:
- Steady-state kinetics : Measure and in the presence of varying inhibitor concentrations. A non-competitive inhibition pattern suggests binding to an allosteric site .
- Surface plasmon resonance (SPR) : Determine binding kinetics (, ) and affinity (). Pre-incubate FABP4/5 with the compound to assess covalent modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
